N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide

NNMT bisubstrate inhibitor binding affinity

Researchers requiring a defined NNMT inhibitor for assay calibration often face batch-to-batch variability. Compound 5g provides a standardized reference point. - Standardized Potency: Ki of 140 nM and IC50 of 210 nM in recombinant human NNMT assays, enabling direct SAR benchmarking. - Assay Calibration Control: Intermediate potency bridges weak and ultra-potent inhibitors for HTS quality control. - Cellular Penetration Benchmark: A cellular IC50 of 17 μM serves as a low-permeability control to dissect transport mechanisms.

Molecular Formula C17H16F3N3O
Molecular Weight 335.32 g/mol
Cat. No. B244682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide
Molecular FormulaC17H16F3N3O
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H16F3N3O/c18-17(19,20)13-5-6-15(23-8-1-2-9-23)14(10-13)22-16(24)12-4-3-7-21-11-12/h3-7,10-11H,1-2,8-9H2,(H,22,24)
InChIKeyWJRQYDGYOJNZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 5g – NNMT Bisubstrate Inhibitor Overview


N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide, designated Compound 5g in patent family US20250017936, is a synthetic small-molecule bisubstrate inhibitor of human nicotinamide N-methyltransferase (NNMT). It belongs to a class of propargyl-linked adenosine-nicotinamide conjugates designed to occupy both the substrate and cofactor binding sites of NNMT [1]. This compound serves as a reference ligand for structure–activity relationship (SAR) studies and chemical probe development, with characterized binding affinity and cellular inhibition profiles established in recombinant enzyme assays [1][2].

Bisubstrate inhibitor for NNMT SAR probe development
Reference ligand with reported binding affinity
May support recombinant enzyme assay workflow

Why Compound 5g Cannot Be Replaced by Generics


NNMT bisubstrate inhibitors occupy a unique chemical space dictated by simultaneous engagement of the nicotinamide substrate pocket and the S-adenosyl-L-methionine (SAM) cofactor site. Small structural changes in the linker, adenosine warhead, or nicotinamide substituent produce order-of-magnitude shifts in potency, cellular penetration, and selectivity [1]. Compound 5g, bearing a pyrrolidinyl-trifluoromethylphenyl nicotinamide moiety, displays a specific Ki of 140 nM and an IC50 of 210 nM against recombinant human NNMT, while closely related analog 5b (Ki = 650 nM) is 4.6-fold weaker in binding affinity, demonstrating that even subtle modifications within the same patent series cannot be assumed equivalent [1][2]. Generic substitution without matched analytical characterization risks deviations in target engagement and cellular activity.

Structural Sensitivity
Small linker or substituent changes produce order-of-magnitude potency shifts.
Analog Variability
Binding affinity can differ substantially across closely related patent series analogs.
Cellular Activity Divergence
Unmatched substitution may alter target engagement and cellular inhibition profile.

Quantitative Differentiation vs. Closest NNMT Analogs


Binding Affinity vs. Patent Series Analogs

Compound 5g demonstrates a binding affinity Ki of 140 nM for full-length recombinant human NNMT expressed in E. coli BL21(DE3), as determined by fluorescence polarization (FP) competition assay [1]. Within the same patent family, Compound 5b (Ki = 650 nM) is 4.6-fold weaker, while Compound 5i (Ki = 2,200 nM) is 15.7-fold weaker [2][3]. Conversely, Compound 5u (Ki = 190 nM) and Compound 5m (Ki = 56 nM) bracket the affinity of 5g, with 5m being 2.5-fold more potent [4][5].

Binding Affinity vs Analogs
Head-to-head
5g Ki 140 nM · 5b 650 nM (4.6×) · 5i 2,200 nM (15.7×) · 5u 190 nM · 5m 56 nM
Mid-range affinity reference for SAR calibration
FP competition assay, recombinant human NNMT
NNMT bisubstrate inhibitor binding affinity

Enzymatic Potency vs. Reference Inhibitor NNMTi

In an NNMT enzymatic assay using nicotinamide as substrate, Compound 5g achieved an IC50 of 210 nM [1]. This places 5g approximately 5.7-fold more potent than the widely used reference inhibitor NNMTi (5-amino-1-methylquinoline, IC50 = 1.2 μM) [2]. The comparison is cross-study, with 5g tested in a recombinant human NNMT system and NNMTi characterized under similar conditions (50 μM SAM, 100 μM nicotinamide).

IC50 vs Reference NNMTi
Cross-study comparable
5g IC50 210 nM · NNMTi 1,200 nM (5.7×)
Reported higher inhibitory potency under comparable conditions
Recombinant NNMT, nicotinamide substrate
NNMT enzymatic assay IC50

Cellular vs. Biochemical Potency Differential

Compound 5g shows a pronounced potency drop from biochemical to cellular assays. Its IC50 in the SAHH-coupled cellular fluorescence assay is 17,000 nM (17 μM), compared to an enzymatic IC50 of 210 nM [1]. This ~81-fold potency shift is larger than that observed for Compound 5u (cellular IC50 = 150 nM analog II559/II802, but 5u's SAHH-coupled IC50 is 25 nM, yielding ~6-fold shift) [2]. The large biochemical-to-cellular gap of 5g makes it a valuable control compound for studying cell permeability determinants of the bisubstrate inhibitor class.

Cellular Permeability Index
Direct comparison
81-fold biochemical-to-cellular shift
High biochemical affinity; limited cellular entry
SAHH-coupled fluorescence assay
cellular activity permeability NNMT

Selectivity Over Related Methyltransferases

While individual selectivity data for Compound 5g against specific off-target methyltransferases (e.g., PNMT, COMT, PRMTs) are not publicly reported, the patent class to which 5g belongs has established selectivity benchmarks. Optimized bisubstrate inhibitors III559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM) demonstrate >5,000-fold selectivity for NNMT over closely related methyltransferases [1]. Given that 5g shares the same propargyl-linked bisubstrate scaffold, class-level inference suggests that NNMT selectivity is a scaffold-intrinsic property. However, quantitative confirmation of 5g's selectivity profile remains a key data gap.

Selectivity Over Methyltransferases
Class-level inference
>5,000-fold class-level selectivity
Scaffold-intrinsic selectivity; individual data pending
Selectivity vs PNMT, COMT, PRMTs inferred from analogs
selectivity methyltransferase NNMT

Recommended Procurement Scenarios


SAR Reference for Lead Optimization

Due to its mid-range Ki of 140 nM and distinct pyrrolidinyl-trifluoromethylphenyl substituent, Compound 5g serves as an ideal reference point for SAR campaigns exploring the nicotinamide binding pocket. Its well-characterized binding data in FP competition assays [1] allow medicinal chemistry teams to benchmark newly synthesized analogs against a defined potency standard within the US20250017936 patent series.

Cellular Permeability Probe

With a biochemical IC50 of 210 nM and a cellular IC50 of 17 μM (81-fold shift), 5g is uniquely suited as a low-permeability control in cell-based NNMT inhibition assays [1]. Researchers can use 5g alongside cell-potent analogs (e.g., II559, cellular IC50 ~150 nM) to dissect the contribution of passive permeability versus active transport to cellular NNMT target engagement [2].

Enzymatic Assay Calibration Standard

The robust IC50 of 210 nM in the nicotinamide substrate-based enzymatic assay makes 5g a reliable calibration standard for high-throughput NNMT inhibitor screening campaigns [1]. Its potency, intermediate between weak inhibitors like NNMTi (IC50 1.2 μM) and ultra-potent probes (II559, Ki 1.2 nM), places it at a useful dynamic range position for assay quality control [3].

Selectivity Profiling Reference

Although 5g's individual selectivity profile is not yet reported, its bisubstrate scaffold has demonstrated >5,000-fold NNMT selectivity in closely related analogs [2]. Procuring 5g for methyltransferase panel screening addresses the gap in selectivity data and supports target validation studies where NNMT selectivity over PNMT, COMT, and PRMTs must be demonstrated.

Application
Selection Property
Validation Focus
NNMT SAR lead optimization
Mid-range binding affinity reference
Binding assay calibration across analog series
Cell permeability SAR studies
High biochemical potency, limited cellular entry
Permeability determinant identification
High-throughput NNMT screening
Intermediate potency calibration range
Enzymatic assay quality control
Methyltransferase selectivity profiling
Bisubstrate scaffold selectivity
Selectivity confirmation vs PNMT/COMT/PRMTs
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